Imatinib Impurity E

Description

Properties

IUPAC Name |

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H48N12O2/c1-35-7-17-43(29-47(35)61-51-55-23-19-45(59-51)41-5-3-21-53-31-41)57-49(65)39-13-9-37(10-14-39)33-63-25-27-64(28-26-63)34-38-11-15-40(16-12-38)50(66)58-44-18-8-36(2)48(30-44)62-52-56-24-20-46(60-52)42-6-4-22-54-32-42/h3-24,29-32H,25-28,33-34H2,1-2H3,(H,57,65)(H,58,66)(H,55,59,61)(H,56,60,62) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHKYOWYCVBDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)C)NC6=NC=CC(=N6)C7=CN=CC=C7)NC8=NC=CC(=N8)C9=CN=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H48N12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747557 | |

| Record name | 4,4'-[Piperazine-1,4-diylbis(methylene)]bis[N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

873.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365802-18-1 | |

| Record name | 4,4'-[Piperazine-1,4-diylbis(methylene)]bis[N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Imatinib Impurity E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Imatinib Impurity E, a known process-related impurity in the synthesis of the targeted anticancer drug, Imatinib. Understanding the chemical identity, structure, and synthesis of such impurities is critical for drug quality, safety, and regulatory compliance in pharmaceutical development.

Chemical Identity and Structure

This compound is a dimeric impurity formed during the synthesis of Imatinib. Its formation involves the substitution of both hydrogen atoms on the piperazine ring, leading to a molecule with a significantly larger structure than the active pharmaceutical ingredient (API).

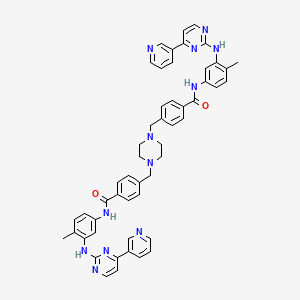

The definitive chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Physicochemical and Identification Data

A summary of the key identifiers and physicochemical properties of this compound is provided in the table below for easy reference and comparison.

| Parameter | Value | Reference(s) |

| Chemical Name | 1,4-Bis-[4-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]benzylpiperazine | [1][2] |

| Synonyms | Imatinib dimer; Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity | [1][3] |

| IUPAC Name | N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]methyl]benzamide | [3] |

| CAS Number | 1365802-18-1 | [1][3] |

| Molecular Formula | C₅₂H₄₈N₁₂O₂ | [1][3] |

| Molecular Weight | 873.02 g/mol | [1][3] |

| Appearance | White to Off-White Solid | [3] |

| Purity | >95% (as a reference standard) | [3] |

Synthesis of this compound

The synthesis of this compound is noted to be technically challenging due to its large molecular structure and the need to form two amide bonds on the same piperazine core.[3] A patented method outlines a feasible synthetic route.[4]

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound, based on available patent literature.[4]

Materials:

-

1,4-bis(4-carboxybenzyl)piperazine (Compound 4)

-

N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (also known as 'imaamine' or Compound 5)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO) or other suitable solvents like acetonitrile, methanol, or DMF.[4]

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 1,4-bis(4-carboxybenzyl)piperazine (1 equivalent) in dimethyl sulfoxide (DMSO).

-

Activation: To the solution, add N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt). Stir the mixture to activate the carboxylic acid groups.

-

Amine Addition: Add N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (2-3 equivalents) and N,N-Diisopropylethylamine (DIPEA) to the reaction mixture.

-

Reaction: Stir the reaction mixture at an appropriate temperature until the reaction is complete (monitoring by a suitable chromatographic technique like TLC or HPLC is recommended).

-

Work-up and Isolation: Upon completion, the reaction mixture is subjected to a standard aqueous work-up to remove water-soluble reagents and byproducts.

-

Purification: The crude product is then purified by a suitable method, such as column chromatography, to yield this compound.

Synthesis Workflow

The logical relationship of the key components in the synthesis of this compound is illustrated in the following diagram.

Caption: Synthesis workflow for this compound.

Quantitative Data and Characterization

While commercial suppliers of this compound reference standards indicate the availability of characterization data such as ¹H NMR and Mass Spectrometry (MS) upon purchase, this information is not publicly available in scientific literature or databases.[3] Researchers requiring this data for analytical method development, validation, or structural confirmation would need to acquire a certified reference standard or perform the characterization in-house.

Signaling Pathways and Biological Activity

Currently, there is no publicly available research detailing the specific interaction of this compound with biological signaling pathways or its pharmacological activity. The primary focus of existing literature is on its detection, synthesis, and control as a process-related impurity in the manufacturing of Imatinib. The biological impact of this impurity, if any, at the trace levels found in the final drug product has not been extensively studied.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for rigorous, in-house analytical characterization and validation.

References

The Genesis of a Dimeric Impurity: A Technical Guide to the Origin and Formation of Imatinib Impurity E

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the origin, formation, and analytical considerations for Imatinib Impurity E, a known dimeric process-related impurity in the synthesis of the targeted anticancer agent, Imatinib. This document is intended to serve as a valuable resource for researchers, analytical scientists, and drug development professionals involved in the manufacturing and quality control of Imatinib.

Executive Summary

This compound, chemically identified as 1,4-Bis-[4-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]benzylpiperazine, is a significant process-related impurity that can arise during the synthesis of Imatinib. Its formation is hypothesized to occur during the final coupling step of the Imatinib synthesis, where a difunctionalized piperazine-containing impurity in a key starting material reacts with two molecules of the Imatinib precursor, N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine. The control of this impurity is critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide details the plausible formation pathway, provides available experimental data for its synthesis and analysis, and outlines the necessary analytical methodologies for its detection and quantification.

Unraveling the Chemical Identity of this compound

A clear understanding of the chemical structure of this compound is fundamental to comprehending its formation and developing appropriate analytical controls.

Table 1: Chemical Identity of this compound

| Parameter | Value |

| Chemical Name | 1,4-Bis-[4-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]benzylpiperazine |

| Synonyms | Imatinib Dimer Impurity, Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity |

| CAS Number | 1365802-18-1[1] |

| Molecular Formula | C₅₂H₄₈N₁₂O₂ |

| Molecular Weight | 873.04 g/mol [1] |

| Structure | A dimeric structure formed by the linkage of two Imatinib precursor molecules through a piperazine bridge. |

The Origin Story: Postulated Formation Pathway of this compound

The formation of this compound is not a result of the degradation of Imatinib itself but is rather a process-related impurity that arises from a side reaction during the synthesis. The most probable point of its formation is the final amide coupling step in the synthesis of Imatinib.

The standard synthesis of Imatinib involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine (often referred to as 'imaamine') with an activated form of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid.

The formation of this compound is likely triggered by the presence of a specific impurity within the 4-(4-methylpiperazin-1-ylmethyl)benzoic acid starting material: 1,4-bis(4-carboxybenzyl)piperazine . This difunctionalized piperazine derivative can react with two molecules of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine, leading to the formation of the dimeric impurity.

Experimental Protocols: From Deliberate Synthesis to Analytical Detection

While the incidental formation of Impurity E is undesirable in Imatinib production, a patented method for its deliberate synthesis provides valuable insights into the reaction conditions that favor its creation. Furthermore, established analytical techniques are crucial for its detection and quantification.

Deliberate Synthesis of this compound

A Chinese patent (CN105017222A) details a method for the specific synthesis of this compound. This process is instrumental in preparing a reference standard for analytical method development and validation.

Experimental Protocol: Synthesis of this compound

-

Reactants:

-

1,4-bis(4-carboxybenzyl)piperazine

-

N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine ('imaamine')

-

-

Reagents:

-

N,N'-Diisopropylcarbodiimide (DIC) - Coupling Agent

-

1-Hydroxybenzotriazole (HOBt) - Coupling Agent

-

N,N-Diisopropylethylamine (DIPEA) - Base

-

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Procedure: 1,4-bis(4-carboxybenzyl)piperazine is reacted with N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine in the presence of DIC, HOBt, and DIPEA in DMSO to yield this compound.

Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound in the Imatinib API are typically achieved using high-performance liquid chromatography (HPLC) with UV detection.

Table 2: HPLC Method Parameters for Imatinib and Dimer Impurity

| Parameter | Condition 1 |

| Column | HiQ Sil C18 (250 x 4.6 mm, 5µm) |

| Mobile Phase | Methanol and Acetate Buffer (pH 3.5) in a ratio of 80:20 v/v |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 273 nm |

| Linearity Range (Dimer Impurity) | 0.4 to 2.4 µg/mL |

| Limit of Detection (LOD) | 0.033 µg/mL[2] |

Source: Based on data from a study on the analytical method development for Imatinib and its dimer impurity.

Quantitative Data and Acceptance Criteria

Currently, there is a lack of publicly available data on the typical percentage of this compound found in commercially produced batches of Imatinib. The acceptance criteria for this impurity would be defined by regulatory bodies such as the FDA and EMA and would be part of the manufacturer's approved drug substance specification.

Biological Activity and Signaling Pathways: An Unexplored Frontier

As of the latest available information, there are no specific studies that have investigated the pharmacological or toxicological profile of this compound. Consequently, there is no data on whether this impurity interacts with any biological signaling pathways. However, a recent study investigated the toxicity of a related impurity, N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidine amine, and found it to have a different and, in some models, more potent toxicological profile than Imatinib itself.[2][3][4] This underscores the importance of controlling all process-related impurities.

Conclusion and Recommendations

The formation of this compound is a predictable side reaction in the synthesis of Imatinib, contingent on the presence of the difunctionalized impurity, 1,4-bis(4-carboxybenzyl)piperazine, in the 4-(4-methylpiperazin-1-ylmethyl)benzoic acid starting material. To effectively control the levels of this compound, the following recommendations are crucial for drug development professionals:

-

Rigorous Starting Material Control: Implement stringent quality control measures for the 4-(4-methylpiperazin-1-ylmethyl)benzoic acid raw material to test for and limit the presence of 1,4-bis(4-carboxybenzyl)piperazine.

-

Optimized Reaction Conditions: Further optimization of the final coupling step in the Imatinib synthesis may help to minimize the formation of this dimeric impurity.

-

Validated Analytical Methods: Employ and validate robust analytical methods, such as the HPLC method outlined in this guide, for the routine monitoring of this compound in every batch of the API.

-

Further Toxicological Assessment: Given the lack of data, further investigation into the toxicological profile of this compound is warranted to fully understand its potential impact on patient safety.

By implementing these strategies, pharmaceutical manufacturers can ensure the consistent production of high-quality Imatinib with minimal levels of process-related impurities, thereby safeguarding patient health.

References

Imatinib Impurity E CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Imatinib Impurity E, a critical process-related impurity in the synthesis of the targeted anticancer drug, Imatinib. This document details its chemical identity, synthesis, and analytical detection, alongside the broader context of Imatinib's mechanism of action.

Core Data Summary

This compound, also known as Imatinib Dimer Impurity, is a significant impurity that requires careful monitoring and control during the manufacturing of Imatinib. Its presence can impact the quality, safety, and efficacy of the final drug product.

| Parameter | Value | Reference |

| CAS Number | 1365802-18-1 | [1] |

| Molecular Formula | C₅₂H₄₈N₁₂O₂ | [1] |

| Molecular Weight | 873.02 g/mol | [1] |

| Synonyms | Imatinib Dimer, Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity | [1] |

| Appearance | White to Off-White Solid | |

| Melting Point | >254°C | |

| Purity | >95% |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound presents technical challenges and cannot be achieved through general amide synthesis methods involving acyl chlorides. A described method involves the reaction of a carboxylic acid with an amine.

Methodology:

A preparation method for this compound involves using 1,4-bis(4-carboxybenzyl)piperazine as a raw material. This is reacted with "imaamine" (4-methyl-N-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine) in the presence of N,N'-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA). The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO). The molar ratio of 1,4-bis(4-carboxybenzyl)piperazine to imaamine is approximately 1:2 to 1:3.

This process yields 1,4-bis[4-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]benzylpiperazine, which is this compound. This method is noted for its simplicity and high product purity, making it suitable for industrial-scale production.

Analytical Determination of this compound

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the simultaneous determination of Imatinib and its dimer impurity.

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatography (HPLC) system

-

Column: HiQ Sil C18 (250 mm × 4.6 mm, 5 µm)[1]

-

Mobile Phase: Methanol and Acetate Buffer (pH 3.5) in a ratio of 80:20 v/v[1]

-

Flow Rate: 1.0 mL/min[1]

-

Detection: UV at 273 nm[1]

-

Retention Times:

Validation Data for this compound (Dimer Impurity):

| Validation Parameter | Result |

| Linearity Range | 0.4 to 2.4 µg/mL |

| Correlation Coefficient (R²) | 0.9971 |

| Limit of Detection (LOD) | 0.033 µg/mL[1] |

| Limit of Quantification (LOQ) | 0.099 µg/mL[1] |

| Mean Recovery | 98.16–99.18%[1] |

Signaling Pathways and Experimental Workflows

Imatinib's Mechanism of Action and Associated Signaling Pathway

Imatinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutive activity of which is the primary driver of chronic myeloid leukemia (CML). By binding to the ATP-binding site of the Bcr-Abl kinase, Imatinib blocks its downstream signaling pathways, leading to the inhibition of proliferation and induction of apoptosis in cancer cells.

Experimental Workflow for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways of a drug substance.[2] These studies help in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.

Conclusion

The thorough characterization and control of this compound are paramount for ensuring the quality and safety of Imatinib drug products. The information provided in this guide, from its fundamental chemical properties to detailed analytical and synthetic protocols, serves as a valuable resource for researchers and professionals in the pharmaceutical industry. Understanding the formation and detection of such impurities is a critical aspect of drug development and manufacturing, ultimately safeguarding patient health.

References

A Technical Guide to Imatinib Impurity E: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a cornerstone in targeted cancer therapy, is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other malignancies. The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. This technical guide provides an in-depth overview of Imatinib Impurity E, a known process-related impurity. Understanding the physical and chemical properties of such impurities is paramount for the development of robust analytical methods for quality control and for ensuring the overall quality of the drug substance.

This compound, also known as Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity, is a dimeric impurity that can form during the synthesis of Imatinib.[1] Its presence must be monitored and controlled within acceptable limits as stipulated by regulatory bodies. This guide summarizes the known physicochemical properties of this compound, details relevant experimental protocols for its synthesis and analysis, and provides visualizations to aid in understanding its chemical context.

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its identification, isolation, and quantification. A summary of its known properties is presented in the tables below.

General and Chemical Properties

| Property | Value | Reference |

| Systematic Name | 4,4'-(piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide) | [1] |

| Synonyms | Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity | [1] |

| CAS Number | 1365802-18-1 | [1] |

| Molecular Formula | C₅₂H₄₈N₁₂O₂ | [1] |

| Molecular Weight | 873.04 g/mol | [1] |

| Appearance | White to Off-White Solid | [1] |

Physical Properties

| Property | Value | Reference |

| Melting Point | >254°C | |

| Solubility | Data not publicly available. Solubility of the parent drug, Imatinib mesylate, is pH-dependent, with higher solubility in acidic conditions. It is soluble in DMSO and DMF. | [2][3] |

| Storage | Store at 2-8°C in a sealed container, protected from moisture and heat. | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis of reference standards and the development of analytical methods for the detection and quantification of this compound.

Synthesis of this compound

The synthesis of this compound is technically challenging due to its large molecular structure.[1][4] A patented method describes its preparation from 1,4-bis(4-carboxybenzyl)piperazine and N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine (the "imamine" precursor to Imatinib).[4]

Reaction Scheme:

Detailed Protocol (based on Patent CN105017222A): [4]

-

Preparation of 1,4-bis(4-carboxybenzyl)piperazine:

-

p-Chloromethyl benzoic acid methyl ester reacts with piperazine in the presence of triethylamine to yield 1,4-bis(4-(methoxycarbonyl)benzyl)piperazine.

-

The resulting diester is then hydrolyzed to the diacid, 1,4-bis(4-carboxybenzyl)piperazine.

-

-

Amide Coupling Reaction:

-

In a suitable reaction vessel, dissolve 1,4-bis(4-carboxybenzyl)piperazine in a solvent such as dimethyl sulfoxide (DMSO).

-

Add 1-hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) to the solution.

-

Add N,N-diisopropylethylamine (DIPEA) and stir the mixture, heating if necessary to achieve dissolution.

-

Add the Imatinib precursor amine (N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine) to the reaction mixture. The molar ratio of the diacid to the amine is typically between 1:2 and 1:3.

-

Maintain the reaction at a constant temperature with stirring until the reaction is complete (monitored by a suitable chromatographic technique).

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.

-

Collect the yellow solid by filtration.

-

Resuspend the solid in water and adjust the pH to 3-5 with hydrochloric acid.

-

Filter the solid, dry it, and then triturate with methanol to obtain the purified this compound.

-

Analytical Method for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of Imatinib and its impurities.[5] Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for this purpose.

Typical HPLC Parameters:

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer or octane sulfonic acid) and an organic modifier (e.g., acetonitrile, methanol) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 265-275 nm |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Workflow for Analytical Method Development:

Spectral Data

While specific spectra for this compound are not widely published in scientific literature, they are typically available from commercial suppliers of this reference standard. The expected spectral characteristics are as follows:

-

¹H NMR: The proton NMR spectrum would be complex, showing characteristic signals for the aromatic protons of the pyridine, pyrimidine, and phenyl rings, as well as signals for the methyl groups and the piperazine methylene protons.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z 873.04 for [M+H]⁺).

Biological Activity and Signaling Pathways

As a process-related impurity, this compound is not expected to have any intended biological activity. Its primary relevance is in the context of pharmaceutical quality control. There are no known signaling pathways associated with this compound. The focus of research on this compound is on its detection, quantification, and control to ensure the safety and quality of the Imatinib drug product.

Logical Relationships in Quality Control

The presence of this compound is a critical quality attribute that is managed through a comprehensive quality control strategy.

Conclusion

This compound is a critical process-related impurity in the synthesis of Imatinib. A thorough understanding of its physicochemical properties, including its chemical structure, molecular weight, and physical appearance, is essential for its effective control. The experimental protocols for its synthesis and analytical detection, primarily through RP-HPLC, are well-established, enabling the production of reference standards and the implementation of robust quality control measures. While detailed spectral and solubility data are not always publicly available, they can be obtained from specialized chemical suppliers. The diligent monitoring and control of this compound are fundamental to ensuring the quality, safety, and efficacy of the final Imatinib drug product.

References

The Role of Imatinib Impurity E in Drug Quality and Safety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), functions as a potent tyrosine kinase inhibitor. The manufacturing process of this complex molecule can inadvertently lead to the formation of process-related impurities. Among these is Imatinib Impurity E, a dimeric impurity that requires careful control to ensure the quality, safety, and efficacy of the final drug product.

This technical guide provides an in-depth overview of this compound, detailing its chemical identity, formation, and the analytical and toxicological considerations crucial for its management in pharmaceutical development and manufacturing. While specific pharmacopeial limits and dedicated toxicological studies for this compound are not extensively documented in publicly available literature, this guide outlines the established principles and methodologies for the control of such process-related impurities in accordance with international regulatory guidelines.

Chemical Profile of this compound

This compound is a dimeric process-related impurity formed during the synthesis of Imatinib. Its presence in the final active pharmaceutical ingredient (API) must be monitored and controlled.

Table 1: Chemical Identification of this compound

| Parameter | Value |

| Systematic Name | 1,4-Bis-[4-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]benzylpiperazine |

| Synonyms | Imatinib Dimer Impurity, Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity |

| CAS Number | 1365802-18-1 |

| Molecular Formula | C₅₂H₄₈N₁₂O₂ |

| Molecular Weight | 873.02 g/mol |

Formation and Synthesis

This compound is typically formed during the coupling step in the synthesis of Imatinib, where two molecules of an Imatinib precursor react with a single piperazine linker. This side reaction is influenced by the stoichiometry of the reactants and the reaction conditions.

A Comprehensive Technical Review of Imatinib and Its Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the tyrosine kinase inhibitor Imatinib, with a core focus on the identification, quantification, and control of its impurities. Imatinib is a first-line treatment for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), making the purity and safety of the active pharmaceutical ingredient (API) paramount.[1][2][3] This document details the signaling pathways affected by Imatinib, the classification and origins of its impurities, and the analytical methodologies employed for their characterization.

Mechanism of Action of Imatinib

Imatinib functions as a specific inhibitor of a select number of tyrosine kinase enzymes.[3] In Philadelphia chromosome-positive (Ph+) CML, the translocation of chromosomes 9 and 22 creates a fusion gene, BCR-ABL.[4][5] This results in a constitutively active BCR-ABL tyrosine kinase, which drives uncontrolled cell proliferation and resistance to apoptosis through various downstream signaling pathways.[5][6][7] Imatinib selectively binds to the ATP-binding site of the BCR-ABL protein, inhibiting its kinase activity and thereby blocking downstream signaling.[6][8][9][10] This interruption of the leukemic signal transduction pathway leads to the inhibition of proliferation and induction of apoptosis in BCR-ABL-positive cells. Besides BCR-ABL, Imatinib also inhibits other receptor tyrosine kinases such as c-KIT and platelet-derived growth factor receptor (PDGFR), which is the basis for its efficacy in GIST.[5][8]

Classification and Sources of Impurities in Imatinib

Pharmaceutical impurities are unwanted chemicals that can be present in an API.[11] The control of these impurities is a critical issue for the pharmaceutical industry to ensure the safety and efficacy of the final drug product.[3] According to the International Council for Harmonisation (ICH) guidelines, impurities are classified into three main categories: organic impurities, inorganic impurities, and residual solvents.[12][13][14]

-

Organic Impurities : These can arise during the manufacturing process or storage of the drug substance.[12] They include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[12][13]

-

Inorganic Impurities : These are often derived from the manufacturing process and can include reagents, ligands, heavy metals or other residual metals, inorganic salts, and filter aids.[12][13][14]

-

Residual Solvents : These are organic volatile chemicals used during the synthesis and purification of the drug substance.[12]

Impurities in Imatinib can originate from its multi-step chemical synthesis or from degradation.[1] Process-related impurities may include unreacted starting materials, intermediates such as aryl-substituted piperazine and pyrimidine derivatives, and by-products from side reactions.[1] Degradation of Imatinib can occur under stress conditions like acidic, basic, oxidative, thermal, or photolytic environments.[1][15]

Quantitative Data on Imatinib Impurities

The control of impurities in Imatinib is stringent due to its chronic use in oncology.[1] Regulatory bodies like the ICH, United States Pharmacopeia (USP), and European Pharmacopoeia (EP) provide guidelines and set limits for impurities.[1] Some known impurities of Imatinib are listed below. It is important to note that specific limits can vary based on the pharmacopeia and the maximum daily dose of the drug.

Table 1: Summary of Known Imatinib Impurities

| Impurity Name/Structure | Type | Potential Source |

| Process-Related Impurities | ||

| 4-[(4-Methyl-1-piperazinyl) methyl]benzoic acid dihydrochloride (MPBA) | Starting Material/Intermediate | Synthesis |

| 4-Methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine (PNMP) | Intermediate | Synthesis |

| Imatinib Impurity C (N-Desmethyl Impurity) | By-product | Synthesis |

| Imatinib Impurity D (Dimer) | By-product | Synthesis |

| N-[4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-4-chloromethyl Benzamide | Intermediate | Synthesis |

| Imatinib Imidazole Impurity | By-product | Synthesis |

| Degradation Impurities | ||

| Imatinib (Pyridine)-N-Oxide | Oxidative Degradation | Oxidation |

| Imatinib (Piperidine)-N,N-DiOxide | Oxidative Degradation | Oxidation |

| 4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine | Hydrolytic Degradation | Acid/Base Hydrolysis |

| 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid | Hydrolytic Degradation | Acid/Base Hydrolysis |

| Genotoxic Impurities | ||

| 2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidine (Imp-A) | Intermediate | Synthesis |

| N-[4-methyl-3-(4-methyl-3-yl-pyrimidin-2-ylamino)- phenyl]-4-chloromethyl benzamide (Imp-B) | Intermediate | Synthesis |

Source:[2][16][17][18][19][20]

Table 2: Acceptance Criteria for Imatinib Impurities

| Impurity | Specification Limit | Regulatory Guideline |

| Any Unspecified Impurity | ≤ 0.10% | ICH Q3A/B |

| Total Impurities | ≤ 0.5% | General Pharmacopeial Limit |

| Genotoxic Impurities (e.g., Imp-A) | Control at ppm level (e.g., < 1 ng/mL) | ICH M7 / EMEA/USFDA |

Note: These are general limits. Specific monographs should be consulted for official values.

Experimental Protocols for Impurity Analysis

The detection and quantification of impurities in Imatinib require sensitive and specific analytical methods.[21] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), are the primary techniques used.[3][22]

Workflow for Impurity Identification and Quantification

The general workflow for analyzing pharmaceutical impurities involves several key steps, from initial detection to final reporting. This systematic process ensures that all potential impurities are identified and quantified accurately.

Detailed Methodology: LC-MS/MS for Genotoxic Impurity Analysis

This protocol describes a sensitive method for the quantification of potential genotoxic impurities (GTIs) in Imatinib mesylate, adapted from published literature.[16][18][23]

-

Instrumentation :

-

Chromatographic Conditions :

-

Column : A reversed-phase C18 column (e.g., Inertsil ODS 3V, 150 mm x 4.6 mm, 5 µm).[18]

-

Mobile Phase A : 0.1% formic acid in water.[18]

-

Mobile Phase B : Acetonitrile.[18]

-

Gradient Program : A gradient elution is typically used to ensure separation of impurities from the main API peak. For example:

-

Start with a high percentage of Mobile Phase A.

-

Linearly increase the percentage of Mobile Phase B to elute the impurities and the API.

-

Return to initial conditions to re-equilibrate the column.

-

-

Flow Rate : 1.0 mL/min.[18]

-

Column Temperature : 40°C.[18]

-

Injection Volume : 20 µL.[18]

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Electrospray Ionization (ESI) in positive mode.[18]

-

Acquisition Mode : Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.[16]

-

MRM Transitions : Specific precursor-to-product ion transitions are monitored for each impurity. For example, for impurity Imp-A, the transition could be m/z 278.2 -> [product ion].[18]

-

Ion Source Parameters : Optimized parameters such as ion spray voltage (e.g., 5500 V), declustering potential (e.g., 60 V), and entrance potential (e.g., 10 V) are used to maximize sensitivity.[18]

-

-

Sample and Standard Preparation :

-

Standard Solutions : Prepared by dissolving reference standards of the impurities in a suitable diluent to create a calibration curve (e.g., from 1 ng/mL to 30 ng/mL).[18]

-

Sample Solution : The Imatinib mesylate API is dissolved in the diluent at a high concentration (e.g., 10 mg/mL) to detect impurities at ppm levels.[24]

-

-

Validation :

Conclusion

The comprehensive analysis and control of impurities are fundamental to ensuring the quality, safety, and efficacy of Imatinib. This guide has outlined the mechanism of action of Imatinib, the classification and sources of its impurities, and the advanced analytical techniques used for their profiling. A thorough understanding of potential process-related and degradation impurities, coupled with robust, validated analytical methods, allows for the consistent production of high-purity Imatinib, meeting the stringent requirements of global regulatory agencies. The continuous development of more sensitive analytical technologies will further enhance the ability to detect and control even trace-level impurities, safeguarding patient health.

References

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. ijnrd.org [ijnrd.org]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]

- 12. moravek.com [moravek.com]

- 13. Sources of Impurities in Pharmaceutical Substances [ganeshremedies.com]

- 14. veeprho.com [veeprho.com]

- 15. Forced degradation and stability indicating studies of imatinib tablet [wisdomlib.org]

- 16. waters.com [waters.com]

- 17. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tsijournals.com [tsijournals.com]

- 19. bepls.com [bepls.com]

- 20. Imatinib Imidazole Impurity | 1256080-10-0 | SynZeal [synzeal.com]

- 21. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 22. toref-standards.com [toref-standards.com]

- 23. researchgate.net [researchgate.net]

- 24. researchtrend.net [researchtrend.net]

An In-depth Technical Guide to Imatinib Impurity E: Nomenclature, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Imatinib Impurity E, a significant process-related impurity in the synthesis of the targeted anticancer drug, Imatinib. This document details its nomenclature and chemical identity, outlines a synthetic protocol, presents a representative analytical methodology for its detection and quantification, and discusses its relevance in the context of drug quality and control.

Nomenclature and Chemical Identity

This compound is a dimeric structure formed during the synthesis of Imatinib. Accurate identification and characterization of such impurities are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

Chemical Names and Synonyms

-

Systematic (IUPAC) Name: N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]methyl]benzamide[1]

-

Common Synonyms:

-

CAS Number: 1365802-18-1[4]

Chemical Structure and Properties

The chemical structure of this compound is presented below. It is characterized by the linkage of two Imatinib-like molecules through a piperazine ring, which replaces the N-methylpiperazine moiety of the parent drug.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₂H₄₈N₁₂O₂ | [4] |

| Molecular Weight | 873.04 g/mol | [4] |

| Appearance | White to Off-White Solid | [1] |

Synthesis of this compound

The synthesis of this compound is technically challenging due to the large molecular structure and the need to form two amide bonds. The following protocol is based on a method described in the patent literature.

Synthetic Pathway

Caption: Synthetic scheme for this compound.

Experimental Protocol

This protocol is adapted from patent CN105017222A.

-

Reaction Setup: In a suitable reaction vessel, dissolve 1,4-bis(4-carboxybenzyl)piperazine in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Activation: Add 1-Hydroxybenzotriazole (HOBt) and N,N'-Diisopropylcarbodiimide (DIC) to the solution to activate the carboxylic acid groups.

-

Amine Addition: Add N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine ("Imaamine") and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to the reaction mixture. The molar ratio of 1,4-bis(4-carboxybenzyl)piperazine to Imaamine should be approximately 1:2 to 1:3.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., HPLC or TLC).

-

Work-up and Purification: Upon completion, the product can be precipitated by the addition of an anti-solvent and collected by filtration. Further purification can be achieved by recrystallization or column chromatography to yield this compound as a solid.

Analytical Characterization

The identification and quantification of this compound in samples of Imatinib are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

The following is a representative HPLC method for the analysis of Imatinib and its impurities, including Impurity E.

Table 2: Representative HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A gradient elution is typically used to separate all impurities. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 265 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Expected Spectral Data

While experimental spectra for this compound are not publicly available without purchasing a certified reference standard, the expected key spectral features can be predicted based on its structure.

Table 3: Predicted Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons of the pyridine, pyrimidine, and benzene rings, methyl group protons, and protons of the piperazine bridge. |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ at approximately m/z 873.4. |

Experimental Workflow for Impurity Profiling

Caption: Workflow for this compound analysis.

Biological Context and Regulatory Significance

This compound is a process-related impurity, meaning it is formed during the synthesis of Imatinib. The presence of impurities in an API can potentially affect its safety and efficacy. Therefore, regulatory agencies require stringent control of impurities in pharmaceutical products.

While there is no specific publicly available information on the biological activity or signaling pathways directly affected by this compound, its structural similarity to Imatinib suggests a potential for similar, albeit likely altered, pharmacological activity. The primary concern is the potential for unknown toxicities or a reduction in the therapeutic efficacy of the drug product due to the presence of this and other impurities.

The control of this compound is achieved through optimization of the Imatinib synthesis process to minimize its formation and the implementation of robust analytical methods for its detection and quantification in the final API.

Caption: Logical flow for the control of this compound.

References

- 1. Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity | CAS No- 1365802-18-1 | Simson Pharma Limited [simsonpharma.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. veeprho.com [veeprho.com]

- 4. Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity | C52H48N12O2 | CID 71315751 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Genotoxicity of Imatinib Process Impurities: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential genotoxicity associated with process impurities of Imatinib, a tyrosine kinase inhibitor widely used in cancer therapy. The guide addresses the identification of key impurities, the regulatory framework for their control, and detailed methodologies for their genotoxic assessment. While a comprehensive set of quantitative genotoxicity data for all known Imatinib impurities is not publicly available, this document synthesizes the existing knowledge to guide risk assessment and control strategies. It includes detailed experimental protocols for standard genotoxicity assays and visual representations of relevant biological pathways and experimental workflows to support researchers and drug development professionals in ensuring the safety and quality of Imatinib active pharmaceutical ingredients (APIs).

Introduction to Imatinib and Genotoxic Impurities

Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), functioning as a selective inhibitor of the BCR-ABL tyrosine kinase.[1] The synthesis of Imatinib is a multi-step process that can lead to the formation of various process-related impurities.[1] Some of these impurities may possess structural alerts for genotoxicity, defined as the property of chemical agents to damage the genetic information within a cell, potentially leading to mutations and cancer.[2]

The control of genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, governed by stringent regulatory guidelines such as the ICH M7.[3][4] These guidelines emphasize a risk-based approach to identify, categorize, and control mutagenic impurities to limit potential carcinogenic risk.

This guide focuses on the known and potential process impurities of Imatinib and the methodologies for evaluating their genotoxic risk.

Identified Imatinib Process Impurities with Potential for Genotoxicity

Several process impurities have been identified in the synthesis of Imatinib mesylate. The following are some of the key impurities that warrant genotoxic assessment due to their chemical structures.

-

N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidine amine (Impurity A or IMP): A key intermediate in the synthesis of Imatinib.[5][6]

-

N-[4-methyl-3-(4-methyl-3-yl-pyrimidin-2-ylamino)-phenyl]-4-chloromethyl benzamide (Impurity B): Another process-related impurity.[5]

-

4-[(4-Methyl-1-piperazinyl) methyl]benzoic acid dihydrochloride (MPBA): A potential genotoxic impurity due to structural alerts.[7][8]

-

4-Methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine (PNMP): Classified as a potential genotoxic impurity.[7][8]

-

Brominated Benzonitrile Derivatives: A class of impurities that can arise from starting materials or intermediates, such as 2-(Bromomethyl) benzonitrile, 3-(Bromomethyl) benzonitrile, and 4-(Bromomethyl) benzonitrile.[9]

Quantitative Genotoxicity Data

A thorough review of the scientific literature reveals a significant gap in publicly available quantitative genotoxicity data for the majority of Imatinib's process impurities. While many studies focus on the analytical detection and quantification of these impurities, the results of specific genotoxicity assays like the bacterial reverse mutation (Ames) test or in vitro/in vivo micronucleus assays are often not reported.[5]

One study noted that the genotoxic evaluation for several synthesized Imatinib impurities, including Impurities A, B, C, F, and J, had not been accounted for in the literature.[5] Another study mentioned that N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidine amine (Impurity A) was found to be non-mutagenic in the Ames test; however, the detailed results and experimental conditions were not provided.[6] In the absence of comprehensive experimental data, in silico prediction methods are often employed as a first step in the assessment of genotoxic potential.

Table 1: Summary of Available Genotoxicity Information for Imatinib Process Impurities

| Impurity Name | Chemical Structure | Available Genotoxicity Data | Data Source(s) |

| N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidine amine (Impurity A / IMP) |  | Reported as non-mutagenic in the Ames test (quantitative data not available). Showed greater toxicity than Imatinib in a zebrafish embryo assay. | [6] |

| N-[4-methyl-3-(4-methyl-3-yl-pyrimidin-2-ylamino)-phenyl]-4-chloromethyl benzamide (Impurity B) |  | No publicly available experimental genotoxicity data found. | - |

| 4-[(4-Methyl-1-piperazinyl) methyl]benzoic acid dihydrochloride (MPBA) |  | No publicly available experimental genotoxicity data found. Identified as a potential GTI based on structural alerts. | [7][8] |

| 4-Methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine (PNMP) |  | No publicly available experimental genotoxicity data found. Identified as a potential GTI based on structural alerts. | [7][8] |

| Brominated Benzonitrile Derivatives |  | In silico predictions suggest potential for carcinogenicity and hepatotoxicity for some analogues. | [10] |

Note: The absence of data in this table reflects the lack of publicly available information and does not definitively indicate a lack of genotoxic potential.

Experimental Protocols for Genotoxicity Assessment

The assessment of genotoxicity is a critical step in the safety evaluation of any pharmaceutical impurity. The following sections provide detailed, standardized protocols for two key in vitro genotoxicity assays as recommended by the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations in bacteria.

Objective: To detect point mutations (base substitutions and frameshifts) in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.

Principle: The test substance is exposed to bacterial strains that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize the amino acid and grow on a minimal medium agar plate.

Methodology:

-

Bacterial Strains: A minimum of five strains should be used, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (WP2 uvrA) or S. typhimurium TA102. This selection covers the detection of both frameshift and base-pair substitution mutations.

-

Metabolic Activation: The assay is performed both with and without a metabolic activation system (S9 fraction), typically derived from the livers of rodents pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). This is to mimic mammalian metabolism, as some chemicals only become mutagenic after metabolic activation.

-

Test Substance Preparation: The test substance is dissolved in a suitable, non-toxic solvent (e.g., water, dimethyl sulfoxide). A range of at least five concentrations should be tested.

-

Assay Procedure (Plate Incorporation Method): a. To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution, and 0.5 mL of the S9 mix or buffer. b. The mixture is incubated for a short period. c. 2.0 mL of molten top agar containing a trace amount of the required amino acid is added, and the contents are poured onto a minimal glucose agar plate. d. The plates are incubated at 37°C for 48-72 hours.

-

Data Collection and Analysis: a. The number of revertant colonies on each plate is counted. b. The results are compared to the spontaneous reversion rate observed in the negative (solvent) control plates. c. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one concentration point.

In Vitro Mammalian Cell Micronucleus Test - Based on OECD Guideline 487

The in vitro micronucleus test is used to detect chromosomal damage in mammalian cells.

Objective: To identify substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.

Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates that the test substance is clastogenic (causes chromosome breakage) or aneugenic (causes chromosome loss).

Methodology:

-

Cell Lines: Commonly used cell lines include human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells.

-

Metabolic Activation: Similar to the Ames test, the assay is conducted with and without an S9 metabolic activation system.

-

Test Substance Preparation: The test substance is prepared in a suitable solvent and tested at a minimum of three analyzable concentrations.

-

Assay Procedure (with Cytochalasin B): a. Cell cultures are exposed to the test substance for a short duration (3-6 hours) in the presence of S9 mix, or for a longer duration (1.5-2.0 normal cell cycle lengths) without S9. b. Following exposure, the cells are washed and incubated in fresh medium containing Cytochalasin B, an agent that blocks cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei. c. Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI, or propidium iodide).

-

Data Collection and Analysis: a. At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. b. The frequency of micronucleated cells is calculated. c. The results are compared to the negative (solvent) control. d. A substance is considered positive if it induces a concentration-dependent increase in the number of micronucleated cells or a reproducible and statistically significant positive response at one or more concentrations.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of Imatinib and the workflows for genotoxicity testing is crucial for a comprehensive assessment.

Imatinib's Mechanism of Action and the BCR-ABL Signaling Pathway

Imatinib functions by inhibiting the BCR-ABL tyrosine kinase, which is constitutively active in CML cells. This inhibition blocks downstream signaling pathways that are essential for cell proliferation and survival.

Caption: Imatinib competitively binds to the ATP-binding site of the BCR-ABL tyrosine kinase, inhibiting its activity.

Experimental Workflow for Genotoxicity Assessment of an Imatinib Impurity

The following diagram illustrates a typical workflow for assessing the genotoxic potential of a process impurity.

Caption: A stepwise approach to evaluating the genotoxicity of a pharmaceutical impurity.

Conclusion and Recommendations

The control of potentially genotoxic impurities is a paramount concern in the manufacturing of Imatinib. While a number of process-related impurities have been identified, there is a notable lack of publicly available, quantitative genotoxicity data for these compounds. This highlights a critical area for future research to ensure a complete safety profile of Imatinib.

For drug development professionals, the following recommendations are crucial:

-

Thorough Impurity Profiling: Employ sensitive analytical methods to identify and quantify all process impurities.

-

In Silico Assessment: Utilize at least two complementary in silico models (one expert rule-based and one statistical-based) as a first-line assessment of genotoxic potential for all identified impurities.

-

Experimental Testing: For any impurity with a structural alert for mutagenicity, or for those that cannot be adequately assessed in silico, a bacterial reverse mutation assay (Ames test) should be conducted.

-

Further Investigation: A positive Ames test result should trigger further investigation, typically an in vitro micronucleus assay, and potentially in vivo follow-up studies to determine the relevance of the findings to human health.

-

Control Strategy: Based on the comprehensive assessment, a robust control strategy should be implemented to limit the levels of any confirmed genotoxic impurity in the final API to an acceptable level, in accordance with ICH M7 guidelines.

By adhering to a rigorous, science-based approach to the assessment and control of genotoxic impurities, the safety and quality of Imatinib for patients can be assured. Further research into the genotoxic potential of the specific impurities mentioned in this guide is strongly encouraged to fill the current knowledge gaps.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Micronucleus test - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. enamine.net [enamine.net]

- 6. 4-(4-Methylpiperazinomethyl)benzoic acid, dihydrochloride - Amerigo Scientific [amerigoscientific.com]

- 7. biocrick.com [biocrick.com]

- 8. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 9. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis and Characterization of Imatinib Impurity E Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and characterization of Imatinib Impurity E, a critical reference standard for the quality control of the anticancer drug Imatinib. Detailed protocols for the chemical synthesis via peptide coupling and characterization by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented. All quantitative data is summarized in tables for clarity, and workflows are visualized using diagrams.

Introduction

Imatinib is a potent tyrosine kinase inhibitor used in the treatment of various cancers, most notably chronic myeloid leukemia (CML). During the synthesis of Imatinib, several process-related impurities can be formed. This compound, chemically known as 1,4-Bis-[4-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl] carbamoyl]benzylpiperazine, is a dimeric impurity that is crucial to monitor and control to ensure the safety and efficacy of the final drug product. The availability of a well-characterized reference standard of this compound is therefore essential for analytical method development, validation, and routine quality control testing.

Chemical Structure

-

Systematic Name: 1,4-Bis-[4-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl] carbamoyl]benzylpiperazine

-

Molecular Formula: C₅₂H₄₈N₁₂O₂[1]

-

Molecular Weight: 873.04 g/mol [1]

Synthesis Protocol

The synthesis of this compound is technically challenging and cannot be efficiently achieved through standard acylation with an acyl chloride. A more effective method involves the peptide coupling of two equivalents of the Imatinib amine precursor with a central piperazine-dicarboxylic acid linker.[4]

Materials and Reagents

-

1,4-Bis(4-carboxybenzyl)piperazine

-

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(piperazin-1-ylmethyl)benzamide (Imatinib Amine Precursor)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Synthetic Procedure

-

In a round-bottom flask, dissolve 1,4-bis(4-carboxybenzyl)piperazine (1.0 eq) in anhydrous DMF.

-

Add HOBt (2.2 eq) and DIC (2.2 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid groups.

-

In a separate flask, dissolve the Imatinib amine precursor (2.0 eq) in anhydrous DMF.

-

Add the solution of the Imatinib amine precursor to the activated di-acid solution, followed by the dropwise addition of DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or HPLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound as a solid.

Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the synthesized this compound and to establish a chromatographic profile for identification.

Instrumentation: HPLC system with UV detector.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in a 1:1 mixture of Mobile Phase A and B.

Expected Results:

| Analyte | Retention Time (approx.) | Purity |

| This compound | 15.5 min | >98% |

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of this compound.

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

Methodology:

| Parameter | Value |

| Ionization Mode | Positive ESI |

| Scan Range | m/z 100-1000 |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

Sample Preparation: Infuse the sample solution from the HPLC analysis directly into the mass spectrometer.

Expected Results:

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 873.41 | ~873.4 |

| [M+2H]²⁺ | 437.21 | ~437.2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of this compound.

Instrumentation: 400 MHz NMR Spectrometer.

Methodology:

| Parameter | Value |

| Solvent | DMSO-d₆ |

| Temperature | 25 °C |

| Reference | Tetramethylsilane (TMS) at 0.00 ppm |

Expected ¹H NMR Chemical Shifts:

Due to the dimeric and complex nature of the molecule, the spectrum will be intricate. The following are representative chemical shifts based on the Imatinib core structure.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.30 | s | 2H | Pyridine-H |

| ~8.70 | d | 2H | Pyridine-H |

| ~8.50 | d | 2H | Pyrimidine-H |

| ~8.20 | s | 2H | Amide-NH |

| ~8.00 | d | 4H | Benzoyl-H |

| ~7.50 | m | 8H | Phenyl-H, Pyridine-H |

| ~7.20 | d | 2H | Pyrimidine-H |

| ~3.50 | s | 4H | Benzyl-CH₂ |

| ~2.50 | br s | 8H | Piperazine-CH₂ |

| ~2.30 | s | 6H | Methyl-H |

Visualized Workflows

Caption: Synthesis workflow for this compound.

Caption: Characterization workflow for this compound.

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis and comprehensive characterization of the this compound reference standard. Adherence to these methodologies will ensure the accurate identification and quantification of this impurity, contributing to the overall quality and safety of Imatinib drug products.

References

- 1. refsynbio.com [refsynbio.com]

- 2. This compound - CAS - 1365802-18-1 | Axios Research [axios-research.com]

- 3. 1,4-Bis-[4-[4-Methyl-3-[[4-(pyridin-3-yl)pyriMidin-2-yl]aMino]phenyl]carbaMoyl]benzylpiperazine | 1365802-18-1 [chemicalbook.com]

- 4. Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity [benchchem.com]

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Detection of Imatinib Impurity E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of various cancers, most notably chronic myeloid leukemia (CML). As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and efficacy. Imatinib Impurity E, a dimer impurity, is one of the potential process-related impurities that must be monitored and controlled within acceptable limits. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantification of this compound in bulk drug substances and pharmaceutical formulations. The method is developed based on established analytical principles for Imatinib and its related substances and is validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]

Analytical Method

A stability-indicating RP-HPLC method was developed to separate Imatinib from its Impurity E and other potential degradation products.[3][4] The chromatographic conditions were optimized to achieve good resolution and peak shape for both the active pharmaceutical ingredient (API) and the impurity.

Chromatographic Conditions

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Methanol and Acetate Buffer (pH 3.5) in a ratio of 80:20 (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 273 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Run Time | 45 minutes |

Note: The conditions are based on a method developed for Imatinib and its dimer impurity.[4]

Experimental Protocols

Preparation of Solutions

3.1.1. Acetate Buffer (pH 3.5)

-

Dissolve a suitable amount of ammonium acetate in HPLC grade water to obtain a concentration of 10 mM.

-

Adjust the pH to 3.5 with glacial acetic acid.

-

Filter the buffer solution through a 0.45 µm nylon filter.

3.1.2. Mobile Phase Preparation

-

Mix methanol and the prepared acetate buffer (pH 3.5) in a ratio of 80:20 (v/v).

-

Degas the mobile phase by sonication for 15 minutes before use.

3.1.3. Diluent Preparation

-

Prepare a mixture of water and acetonitrile in a 50:50 (v/v) ratio.[2]

3.1.4. Standard Stock Solution Preparation (Imatinib)

-

Accurately weigh and transfer 10 mg of Imatinib working standard into a 10 mL volumetric flask.

-

Add approximately 7 mL of diluent and sonicate to dissolve completely.

-

Make up the volume to the mark with the diluent. This will be the standard stock solution.

3.1.5. Standard Stock Solution Preparation (this compound)

-

Accurately weigh and transfer 1 mg of this compound working standard into a 10 mL volumetric flask.

-

Add approximately 7 mL of diluent and sonicate to dissolve completely.

-

Make up the volume to the mark with the diluent. This will be the impurity stock solution.

3.1.6. Spiked Sample Preparation

-

To a 10 mL volumetric flask, add an appropriate volume of the Imatinib standard stock solution.

-

Spike with a known concentration of the this compound stock solution to achieve a concentration within the linear range (e.g., 1 µg/mL).

-

Dilute to the mark with the diluent.

Sample Preparation (from Tablets)

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 100 mg of Imatinib and transfer it to a 100 mL volumetric flask.[2]

-

Add approximately 70 mL of diluent and sonicate for 20 minutes to ensure complete dissolution of the API.[2]

-

Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed analytical method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters included specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.

Table 2: Summary of Method Validation Data

| Parameter | Result |

| Specificity | The method is specific for Imatinib and Impurity E, with no interference from the placebo or other degradation products. |

| Linearity Range (this compound) | 0.4 - 2.4 µg/mL[3][4] |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.038 µg/mL |

| Limit of Quantitation (LOQ) | 0.116 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

*Note: The LOD and LOQ values are representative and based on data for other Imatinib impurities.[5] Specific determination for Impurity E is recommended.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3] The Imatinib drug substance was subjected to various stress conditions to induce degradation.

Protocol for Forced Degradation:

-

Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at 60°C for 2 hours.

-

Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at 60°C for 2 hours.

-

Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.

The results of the forced degradation studies should demonstrate that the peak for this compound is well-resolved from the main Imatinib peak and any other degradation products, confirming the method's specificity and stability-indicating capability.

Visualizations

Experimental Workflow

Caption: Workflow for this compound Detection.

Logic of Stability-Indicating Method

Caption: Logic of Forced Degradation Studies.

Conclusion

This application note provides a detailed protocol for the development and validation of a stability-indicating RP-HPLC method for the detection of this compound. The method is specific, accurate, and precise, making it suitable for routine quality control analysis of Imatinib in both bulk drug and finished pharmaceutical products. Adherence to these protocols will aid researchers, scientists, and drug development professionals in ensuring the quality and safety of Imatinib-containing medicines.

References

Application Note: Quantification of Imatinib Impurity E using a Stability-Indicating HPLC-UV Method

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the precise quantification of Imatinib Impurity E, also known as Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity.[] The developed method is specific, accurate, and precise, making it suitable for routine quality control and stability testing of Imatinib drug substances and products.

Introduction

Imatinib is a crucial tyrosine kinase inhibitor used in the treatment of various cancers.[2] During its synthesis and storage, process-related impurities and degradation products can arise, which may affect the safety and efficacy of the drug product. Regulatory bodies require stringent control of these impurities.[2] this compound is a dimer impurity that needs to be monitored and quantified.[] This document provides a detailed protocol for a stability-indicating HPLC-UV method for the determination of this compound.

Chemical Structures

Imatinib: Chemical Name: 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-phenyl]benzamide methanesulfonate[3] Molecular Formula: C₂₉H₃₁N₇O · CH₄O₃S[3]

This compound: Synonyms: Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity; 4,4'-(piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide)[] Molecular Formula: C₅₂H₄₈N₁₂O₂[] Molecular Weight: 873.04[]

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A Waters Alliance e2695 separations module or equivalent, equipped with a 2998 Photodiode Array (PDA) detector or a 2489 Dual Wavelength UV/Visible detector.[3]

-

Chromatographic Data Software: Empower 3 or equivalent.[3]

-

Analytical Column: Zorbax Eclipse XDB C18 (250 mm x 4.6 mm, 5 µm).[3]

-

Analytical Balance: Mettler Toledo or equivalent.[4]

-

pH Meter: Lab-India or equivalent.[4]

-

Reagents:

Preparation of Solutions

-

Diluent: Prepare a mixture of water and acetonitrile in a 50:50 (v/v) ratio.[4]

-

Mobile Phase A (Aqueous Buffer): Dissolve 2.15 g of octane-sulfonic acid in 1000 mL of HPLC grade water. Add 2 mL of trifluoroacetic acid to the solution and mix well. Filter the buffer through a 0.22 µm membrane filter before use.[5] This results in a buffer of approximately 0.01 M octane-sulfonic acid with 0.2% trifluoroacetic acid.[5]

-

Mobile Phase B (Organic): Acetonitrile (HPLC grade).

-

Standard Stock Solution of this compound (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Standard Solution for Quantification (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution of this compound to 100.0 mL with the diluent.

-

Sample Solution (for Drug Substance): Accurately weigh about 100 mg of the Imatinib Mesylate sample, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the diluent. This gives a concentration of approximately 1 mg/mL.

Chromatographic Conditions

A gradient elution method is employed for the separation and quantification of this compound.

| Parameter | Condition |

| Column | Zorbax Eclipse XDB C18 (250 mm x 4.6 mm, 5 µm)[3] |

| Mobile Phase | A: 0.01 M Octane sulfonic acid with 0.2% TFA in water[5] B: Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min[5] |

| Column Temperature | 30 °C[6] |

| Injection Volume | 10 µL[4] |

| Detection | UV at 234 nm[3] |

| Run Time | 45 minutes[4][6] |

Method Validation Summary

The analytical method was validated according to the International Council on Harmonisation (ICH) guidelines.[5]

| Parameter | Result |

| Specificity | The method is specific, with no interference from blank, placebo, or Imatinib at the retention time of Impurity E.[3][5] |